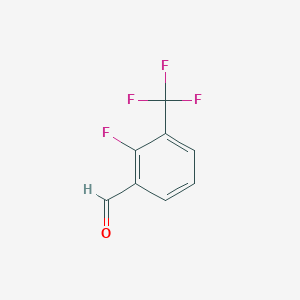

2-Fluoro-3-(trifluoromethyl)benzaldehyde

Description

The exact mass of the compound 2-Fluoro-3-(trifluoromethyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-3-(trifluoromethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-(trifluoromethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMZVNQKVMTCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333759 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112641-20-0 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-Fluoro-3-(trifluoromethyl)benzaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. The document details plausible synthetic strategies, including experimental protocols adapted from analogous transformations, and presents quantitative data in a structured format for ease of comparison.

Introduction

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold. This guide explores the primary methods for its synthesis, providing detailed procedural information to aid researchers in their synthetic endeavors.

Synthetic Strategies

Two principal synthetic routes have been identified as the most viable for the laboratory-scale preparation of 2-Fluoro-3-(trifluoromethyl)benzaldehyde:

-

Route A: Ortho-lithiation of 1-fluoro-2-(trifluoromethyl)benzene followed by formylation.

-

Route B: Oxidation of 2-fluoro-3-(trifluoromethyl)benzyl alcohol.

A third route, the hydrolysis of a dihalomethyl precursor, is also discussed as a potential industrial-scale method.

Route A: Ortho-Lithiation and Formylation of 1-Fluoro-2-(trifluoromethyl)benzene

This approach is a powerful method for the regioselective introduction of a formyl group onto the aromatic ring, directed by the fluorine atom.

Reaction Scheme:

An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzaldehyde

CAS Number: 112641-20-0

This technical guide provides a comprehensive overview of 2-Fluoro-3-(trifluoromethyl)benzaldehyde, a key chemical intermediate in pharmaceutical and materials science research. The document details its physicochemical properties, safety information, synthesis and analysis protocols, and its significant applications in drug discovery, particularly in the development of novel therapeutic agents.

Core Chemical and Physical Data

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde with the molecular formula C₈H₄F₄O.[1][2][3] Its structural features, including a fluorine atom at the 2-position and a trifluoromethyl group at the 3-position of the benzene ring, impart unique electronic properties that are highly valuable in the synthesis of complex organic molecules.

| Property | Value | Reference |

| CAS Number | 112641-20-0 | [1][2][3] |

| Molecular Formula | C₈H₄F₄O | [1][2][3] |

| Molecular Weight | 192.11 g/mol | [1][2][3] |

| Appearance | Liquid | [2] |

| Density | 1.393 g/mL at 25 °C | [1][2] |

| Boiling Point | 185 °C | [1] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [2] |

| Refractive Index (n20/D) | 1.455 | [1][2] |

| Assay | ≥ 95% | [2] |

Safety and Handling

2-Fluoro-3-(trifluoromethyl)benzaldehyde is classified as a warning-level hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[2]

Hazard Statements: H315, H319, H335[2]

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[2]

Personal Protective Equipment (PPE): It is recommended to use protective gloves, clothing, and eye/face protection when handling this chemical.[2]

Experimental Protocols

Synthesis of 2-Fluoro-3-(trifluoromethyl)benzaldehyde

General Protocol for Oxidation of a Benzyl Alcohol to a Benzaldehyde:

-

Dissolution: Dissolve the starting material, 2-fluoro-3-(trifluoromethyl)benzyl alcohol, in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Oxidizing Agent: Add a mild oxidizing agent. Common reagents for this transformation include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or manganese dioxide (MnO₂). The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid.

-

Reaction Conditions: The reaction is typically stirred at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the reaction mixture is typically filtered to remove the oxidant and any by-products. The filtrate is then washed with water and brine.

-

Purification: The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure 2-Fluoro-3-(trifluoromethyl)benzaldehyde.

Diagram of a General Synthetic Workflow:

Caption: General workflow for the synthesis of 2-Fluoro-3-(trifluoromethyl)benzaldehyde.

Analytical Methods

The characterization of 2-Fluoro-3-(trifluoromethyl)benzaldehyde is typically performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic peaks for the aldehydic proton and the aromatic protons.

-

¹³C NMR would display signals for the carbonyl carbon, the aromatic carbons, and the trifluoromethyl carbon.

-

¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine and trifluoromethyl substituents.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group, as well as C-F and C-H stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Applications in Drug Development

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a valuable building block in medicinal chemistry, primarily due to the recognized impact of fluorine and trifluoromethyl groups in drug design. These groups can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

A significant application of this compound is in the synthesis of curcumin analogs.[1][3] Curcumin, a natural product, exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. However, its therapeutic potential is limited by poor bioavailability. The synthesis of analogs aims to overcome these limitations.

Synthesis of Curcumin Analogs

The synthesis of monocarbonyl analogs of curcumin using 2-Fluoro-3-(trifluoromethyl)benzaldehyde typically involves an aldol condensation reaction.

Diagram of Curcumin Analog Synthesis:

Caption: Synthesis of curcumin analogs via aldol condensation.

Biological Activity and Signaling Pathways of Derivatives

Curcumin and its analogs are known to modulate various signaling pathways involved in inflammation and cancer. While specific data for analogs derived from 2-Fluoro-3-(trifluoromethyl)benzaldehyde is limited in the provided results, the general mechanisms of curcumin analogs provide a likely framework for their biological activity.

-

Anti-inflammatory Effects: Curcumin analogs are known to inhibit the activation of the transcription factor NF-κB, a key regulator of the inflammatory response. This leads to a downregulation of pro-inflammatory cytokines.

-

Antioxidant Effects: These compounds can activate the Nrf2-Keap1 pathway, a major regulator of the cellular antioxidant response. This leads to the expression of antioxidant enzymes that protect cells from oxidative stress.

-

Anticancer Effects: Curcumin analogs can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can also inhibit cell proliferation and angiogenesis.

Diagram of Potential Signaling Pathways:

Caption: Potential signaling pathways modulated by curcumin analogs.

References

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring, make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical properties of 2-Fluoro-3-(trifluoromethyl)benzaldehyde, detailed experimental protocols for their determination, and an example of its synthetic application.

Core Physical Properties

The physical characteristics of 2-Fluoro-3-(trifluoromethyl)benzaldehyde are crucial for its handling, storage, and application in chemical reactions. A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₄O | [1] |

| Molecular Weight | 192.11 g/mol | [1] |

| CAS Number | 112641-20-0 | [1] |

| Appearance | Liquid | |

| Boiling Point | 185 °C | [1] |

| Density | 1.393 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.455 | |

| Flash Point | 73 °C (163.4 °F) - closed cup | |

| Melting Point | Not available (liquid at room temperature) | |

| Solubility | Data not available; expected to be soluble in common organic solvents. |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A small volume of 2-Fluoro-3-(trifluoromethyl)benzaldehyde is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Observation: The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected in the receiving flask. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology:

-

Apparatus: A pycnometer (a small glass flask of known volume) and an analytical balance are required.

-

Measurement of Empty Pycnometer Mass: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured.

-

Measurement with Sample: The pycnometer is filled with 2-Fluoro-3-(trifluoromethyl)benzaldehyde, ensuring no air bubbles are present. The mass of the filled pycnometer is then measured.

-

Temperature Control: The temperature of the sample is maintained at a constant value (e.g., 25 °C) using a water bath, as density is temperature-dependent.

-

Calculation: The density is calculated by dividing the mass of the sample (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.

Methodology:

-

Apparatus: An Abbe refractometer is used for this measurement.

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of 2-Fluoro-3-(trifluoromethyl)benzaldehyde are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is read directly from the instrument's scale.

-

Temperature Control: The temperature is maintained at a constant value (e.g., 20 °C) as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.

-

Procedure: A small, measured amount of 2-Fluoro-3-(trifluoromethyl)benzaldehyde (e.g., 0.1 mL) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is vortexed or shaken vigorously for a set period. The solubility is observed and categorized as soluble (forms a clear, homogeneous solution), partially soluble (some of the compound dissolves), or insoluble (the compound does not dissolve).[2][3][4] This can be done at different temperatures to assess the temperature dependence of solubility.

Synthetic Application Workflow

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a key intermediate in the synthesis of various biologically active molecules, including curcumin analogs which have been investigated for their anti-cancer properties.[5][6][7] The following diagram illustrates a generalized synthetic workflow.

Caption: Synthetic workflow for curcumin analogs.

Spectroscopic Data Overview

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton between δ 9.5-10.5 ppm. The aromatic region (δ 7.0-8.5 ppm) would display a complex multiplet pattern due to the coupling between the aromatic protons and the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the aldehyde at around δ 190 ppm. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The aromatic carbons would also show splitting due to coupling with the fluorine atom.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching of the aldehyde group around 1700-1720 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aldehyde group would be observed around 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹, respectively. Strong C-F stretching bands are expected in the region of 1350-1100 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and subsequent fragmentation of the aromatic ring.

Conclusion

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a valuable chemical intermediate with well-defined physical properties. Understanding these properties and the experimental methods to determine them is essential for its effective use in research and development. Its application in the synthesis of complex molecules like curcumin analogs highlights its importance in the field of medicinal chemistry. Further investigation into its reactivity and the biological activity of its derivatives is a promising area for future research.

References

- 1. 2-FLUORO-3-(TRIFLUOROMETHYL)BENZALDEHYDE | 112641-20-0 [m.chemicalbook.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ws [chem.ws]

- 4. scribd.com [scribd.com]

- 5. cenmed.com [cenmed.com]

- 6. Synthesis and biological evaluation of novel curcumin analogs as anti-cancer and anti-angiogenesis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

2-Fluoro-3-(trifluoromethyl)benzaldehyde chemical structure

An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde that serves as a critical intermediate in organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the benzaldehyde core, imparts distinct chemical properties that are highly valuable in the fields of medicinal chemistry, agrochemicals, and materials science. The electron-withdrawing nature of the fluoro and trifluoromethyl substituents enhances the reactivity of the aldehyde group, making it a versatile building block for creating complex molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, key applications, and safety information.

Chemical Properties and Structure

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a liquid at room temperature with a chemical structure that is foundational to its reactivity and utility.[1] The presence of fluorine and a trifluoromethyl group significantly influences its electronic properties.

Physicochemical Data

The quantitative properties of 2-Fluoro-3-(trifluoromethyl)benzaldehyde are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 112641-20-0 | [1][2] |

| Molecular Formula | C₈H₄F₄O | [2] |

| Molecular Weight | 192.11 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Density | 1.393 g/mL at 25 °C | [1][2] |

| Boiling Point | 185 °C | [2] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.455 | [1][2] |

| SMILES String | Fc1c(C=O)cccc1C(F)(F)F | [1] |

| InChI Key | XDMZVNQKVMTCSP-UHFFFAOYSA-N | [1] |

Chemical Structure Visualization

The 2D chemical structure of 2-Fluoro-3-(trifluoromethyl)benzaldehyde is depicted below. The benzene ring is substituted at position 1 with an aldehyde group, at position 2 with a fluorine atom, and at position 3 with a trifluoromethyl group.

Caption: 2D structure of 2-Fluoro-3-(trifluoromethyl)benzaldehyde.

Synthesis and Experimental Protocols

The synthesis of trifluoromethyl-substituted benzaldehydes is a key focus in the production of intermediates for pharmaceuticals and agrochemicals.[3][4]

General Synthesis Method

A common industrial method for preparing o-trifluoromethyl benzaldehyde involves the hydrolysis of a mixture containing o-trifluoromethyl methylbenzene dihalides.

Experimental Protocol:

-

Reaction Setup: A mixture of o-trifluoromethyl methylbenzene bichloride, o-trifluoromethyl chloro-fluoro-methylbenzene, and o-trifluoromethyl methylbenzene difluoride is placed in a reaction vessel.

-

Catalysis: A catalyst, such as iron trichloride, cobalt chloride, nickelous chloride, or zinc chloride, is added. The mass of the catalyst typically accounts for 0.01-10% of the mass of the reactant mixture.[3]

-

Hydrolysis: Water is added to the mixture. The hydrolysis reaction is carried out at a temperature ranging from 80-150 °C.[3]

-

Purification: Upon completion, the resulting 2-(Trifluoromethyl)benzaldehyde is purified, typically through distillation, to achieve the desired purity.

Application in Synthesis: Curcumin Analogs

2-Fluoro-3-(trifluoromethyl)benzaldehyde has been utilized as a key reactant in the synthesis of mono-carbonyl curcumin analogs, which have been investigated for their anti-bacterial properties.[1][2][5]

Experimental Protocol: Synthesis of Chalcone (Curcumin Analog)

-

Step 1: Reaction Mixture Preparation

-

A solution of 2-Fluoro-3-(trifluoromethyl)benzaldehyde (1 equivalent) and an appropriate ketone (e.g., acetone or cyclohexanone, 1 equivalent) is prepared in ethanol.

-

-

Step 2: Base-Catalyzed Condensation

-

The solution is cooled in an ice bath.

-

A catalytic amount of a strong base (e.g., 40% aqueous NaOH) is added dropwise to the stirred solution.

-

-

Step 3: Reaction Monitoring and Workup

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

The reaction mixture is then poured into ice water and acidified with dilute HCl.

-

-

Step 4: Product Isolation and Purification

-

The precipitated solid product is collected by vacuum filtration.

-

The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure mono-carbonyl curcumin analog.

-

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of a chalcone using 2-Fluoro-3-(trifluoromethyl)benzaldehyde.

Caption: General workflow for the synthesis of curcumin analogs.

Applications in Research and Drug Development

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[6]

-

Pharmaceutical Intermediates: 2-Fluoro-3-(trifluoromethyl)benzaldehyde is a valuable intermediate for synthesizing active pharmaceutical ingredients (APIs). The trifluoromethyl group can improve the lipophilicity and metabolic stability of a drug candidate.[3][6]

-

Agrochemicals: Similar to pharmaceuticals, the fluorinated substituents can impart desirable properties to pesticides and herbicides, such as increased efficacy and environmental persistence.[3]

-

Materials Science: This compound is used in the synthesis of advanced polymers and specialty chemicals where properties like thermal stability and chemical resistance are required.[7]

-

Organic Synthesis: It serves as a versatile building block in various organic reactions, including Wittig reactions and nucleophilic additions, to create more complex molecular architectures.[8]

Safety and Handling

Proper handling of 2-Fluoro-3-(trifluoromethyl)benzaldehyde is essential due to its hazardous properties.

Hazard Identification

-

Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][9] It is also classified as a combustible liquid.[10]

-

GHS Pictogram: GHS07 (Exclamation mark).[9]

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a fume hood.[9] Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.[10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][9]

-

Storage: Store in a cool, well-ventilated area in a tightly closed container.[9][11] The compound is noted to be air-sensitive, and storage under an inert atmosphere like argon is recommended.[9]

First Aid Measures

-

Skin Contact: Remove contaminated clothing and drench the affected skin with running water for at least 10 minutes. Consult a doctor.[9]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Consult a doctor.[9]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a doctor.[10]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give half a liter of water to drink if the person is conscious. Consult a doctor immediately.[9]

Conclusion

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a specialized chemical intermediate with significant utility in research and development. Its distinct structural features make it a valuable precursor for the synthesis of novel compounds in the pharmaceutical, agrochemical, and material science industries. Understanding its chemical properties, synthesis protocols, and safety requirements is crucial for its effective and safe utilization in a professional laboratory setting.

References

- 1. 2-Fluoro-3-(trifluoromethyl)benzaldehyde 95 112641-20-0 [sigmaaldrich.com]

- 2. 2-FLUORO-3-(TRIFLUOROMETHYL)BENZALDEHYDE | 112641-20-0 [m.chemicalbook.com]

- 3. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde - Google Patents [patents.google.com]

- 4. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 5. cenmed.com [cenmed.com]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. innospk.com [innospk.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. gustavus.edu [gustavus.edu]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Reactivity of 2-Fluoro-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a key aromatic aldehyde that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts distinct electronic properties that influence its reactivity and make it a valuable building block for the synthesis of complex molecules, including novel therapeutic agents. The electron-withdrawing nature of the fluorine and trifluoromethyl groups enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity of 2-Fluoro-3-(trifluoromethyl)benzaldehyde, detailing experimental protocols for its key transformations and presenting quantitative data to facilitate its application in research and development.

Core Reactivity Profile

The primary site of reactivity in 2-Fluoro-3-(trifluoromethyl)benzaldehyde is the aldehyde functional group, which readily undergoes a variety of transformations common in organic synthesis. These include oxidation, reduction, and carbon-carbon bond-forming reactions such as the Wittig reaction, Knoevenagel condensation, and Grignard reactions. The presence of the fluoro and trifluoromethyl substituents not only activates the aldehyde group but can also influence the stereochemical and regiochemical outcomes of these reactions.

Key Chemical Transformations

This section details the experimental protocols for the principal reactions of 2-Fluoro-3-(trifluoromethyl)benzaldehyde, accompanied by tables summarizing the quantitative data for each transformation.

Oxidation to 2-Fluoro-3-(trifluoromethyl)benzoic acid

The oxidation of the aldehyde to its corresponding carboxylic acid is a fundamental transformation, yielding a versatile intermediate for further synthetic manipulations.

Experimental Protocol:

A common method for this oxidation involves the use of potassium permanganate (KMnO₄) under basic conditions.

-

Materials: 2-Fluoro-3-(trifluoromethyl)benzaldehyde, Potassium Permanganate (KMnO₄), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), water, and a suitable organic solvent for extraction (e.g., diethyl ether).

-

Procedure:

-

Dissolve 2-Fluoro-3-(trifluoromethyl)benzaldehyde in a suitable solvent system, such as a mixture of t-butanol and water containing a phosphate buffer (e.g., NaH₂PO₄), to maintain a near-neutral pH.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water to the stirred aldehyde solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

Filter the reaction mixture to remove the manganese dioxide (MnO₂) precipitate.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to afford 2-Fluoro-3-(trifluoromethyl)benzoic acid.

-

Alternatively, oxidation can be achieved using sodium hypochlorite (NaClO) with microwave assistance, which can lead to shorter reaction times and high yields.

| Product | Reagent(s) | Solvent(s) | Reaction Time | Yield (%) | Melting Point (°C) |

| 2-Fluoro-3-(trifluoromethyl)benzoic acid | KMnO₄, NaOH | Water | Several hours | >90 | 126-128 |

| 2-Fluoro-3-(trifluoromethyl)benzoic acid | NaClO, microwave | Water | Minutes | 80-97 | 126-128 |

Reaction Pathway: Oxidation

Caption: Oxidation of 2-Fluoro-3-(trifluoromethyl)benzaldehyde.

Reduction to (2-Fluoro-3-(trifluoromethyl)phenyl)methanol

The reduction of the aldehyde to the corresponding primary alcohol provides another important synthetic intermediate.

Experimental Protocol:

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation.

-

Materials: 2-Fluoro-3-(trifluoromethyl)benzaldehyde, Sodium Borohydride (NaBH₄), Methanol or Ethanol, water, and an organic solvent for extraction (e.g., ethyl acetate).

-

Procedure:

-

Dissolve 2-Fluoro-3-(trifluoromethyl)benzaldehyde in methanol or ethanol and cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-Fluoro-3-(trifluoromethyl)phenyl)methanol.

-

| Product | Reagent(s) | Solvent(s) | Reaction Time | Yield (%) | Spectroscopic Data (¹H NMR) |

| (2-Fluoro-3-(trifluoromethyl)phenyl)methanol | NaBH₄ | Methanol | 1-2 hours | High | ¹H NMR data for a similar compound, (2-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)methanol, can be used as a reference for characteristic shifts of the benzylic protons and aromatic signals.[1] |

Reaction Pathway: Reduction

Caption: Reduction of 2-Fluoro-3-(trifluoromethyl)benzaldehyde.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes.

Experimental Protocol:

A common procedure involves the use of a phosphonium ylide generated in situ.

-

Materials: 2-Fluoro-3-(trifluoromethyl)benzaldehyde, a suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride), a strong base (e.g., n-butyllithium or sodium hydroxide), and an anhydrous aprotic solvent (e.g., THF or dichloromethane).

-

Procedure (using NaOH in a two-phase system):

-

To a round-bottom flask, add the phosphonium salt and 2-Fluoro-3-(trifluoromethyl)benzaldehyde.

-

Add dichloromethane and stir the mixture vigorously.

-

Slowly add a 50% aqueous solution of sodium hydroxide dropwise to the rapidly stirred reaction mixture.

-

Continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the desired alkene.

-

| Reactant 2 | Product | Base | Solvent(s) | Yield (%) |

| Benzyltriphenylphosphonium chloride | (E/Z)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-phenylethene | NaOH | Dichloromethane/Water | Good |

| (Triphenylphosphoranylidene)acetophenone | (E)-3-(2-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylprop-2-en-1-one | - | Dichloromethane | High |

Experimental Workflow: Wittig Reaction

Caption: General workflow for a Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.

Experimental Protocol:

This reaction can be efficiently carried out using microwave irradiation.

-

Materials: 2-Fluoro-3-(trifluoromethyl)benzaldehyde, an active methylene compound (e.g., malononitrile or ethyl acetoacetate), and a suitable solvent (e.g., methanol).

-

Procedure (Microwave-assisted):

-

In a microwave reactor vessel, combine 2-Fluoro-3-(trifluoromethyl)benzaldehyde and the active methylene compound in methanol.

-

Irradiate the mixture in the microwave reactor at a specified temperature and power for a short duration (e.g., 30 minutes at 60 °C).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture, and the product may precipitate.

-

Filter the solid product and wash with water.

-

Recrystallize the crude product from a suitable solvent to obtain the pure condensed product.

-

| Active Methylene Compound | Product | Catalyst/Conditions | Solvent | Yield (%) |

| Malononitrile | 2-((2-Fluoro-3-(trifluoromethyl)phenyl)methylene)malononitrile | Microwave, 60 °C | Methanol | Good-High |

| Ethyl acetoacetate | Ethyl 2-acetyl-3-(2-fluoro-3-(trifluoromethyl)phenyl)acrylate | Piperidine | Ethanol | Moderate |

Logical Relationship: Knoevenagel Condensation

Caption: Reactants in a Knoevenagel condensation.

Grignard Reaction

The Grignard reaction allows for the formation of new carbon-carbon bonds and the synthesis of secondary alcohols from aldehydes.

Experimental Protocol:

-

Materials: 2-Fluoro-3-(trifluoromethyl)benzaldehyde, a Grignard reagent (e.g., methylmagnesium bromide or phenylmagnesium bromide), anhydrous diethyl ether or THF, and an aqueous solution of ammonium chloride for quenching.

-

Procedure:

-

Dissolve 2-Fluoro-3-(trifluoromethyl)benzaldehyde in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add the Grignard reagent dropwise to the stirred aldehyde solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the corresponding secondary alcohol.

-

| Grignard Reagent | Product | Solvent | Yield (%) |

| Methylmagnesium bromide | 1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanol | Diethyl ether/THF | Good |

| Phenylmagnesium bromide | (2-Fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanol | Diethyl ether/THF | Good |

Experimental Workflow: Grignard Reaction

References

An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzaldehyde

This technical guide provides a comprehensive overview of 2-Fluoro-3-(trifluoromethyl)benzaldehyde, a significant fluorinated aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's physicochemical properties, outlines a representative synthetic protocol, and presents a general workflow for its chemical synthesis and characterization. The inclusion of fluorine and a trifluoromethyl group in its structure makes this compound a valuable building block in medicinal and organic chemistry.

Physicochemical and Spectroscopic Data

The intrinsic properties of 2-Fluoro-3-(trifluoromethyl)benzaldehyde are crucial for its application in chemical synthesis and drug design. The quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 192.11 g/mol | [1][2][3] |

| Molecular Formula | C₈H₄F₄O | [1][3] |

| CAS Number | 112641-20-0 | [1][2] |

| Density | 1.393 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.455 | [1][2] |

| Boiling Point | 185 °C | [1] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [2] |

| MDL Number | MFCD00061246 | [2][3] |

| Form | Liquid | [2] |

| Assay Purity | 95% | [2] |

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a chemical compound such as 2-Fluoro-3-(trifluoromethyl)benzaldehyde. This process ensures the desired product is synthesized efficiently and its purity and structure are confirmed.

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

Experimental Protocols

Representative Synthesis of a Trifluoromethylated Benzaldehyde

This protocol describes the synthesis of 2-(Trifluoromethyl)benzaldehyde from 2-Iodobenzotrifluoride and can be considered a representative method for the formylation of an aryl halide.

Materials:

-

2-Iodobenzotrifluoride (starting material)

-

Sodium formate (HCOONa)

-

Palladium catalyst (e.g., MCM-41-2PPdCl2)

-

N,N-dimethyl-formamide (DMF)

-

Carbon monoxide (CO) gas

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

A 50 mL round-bottomed flask is equipped with a magnetic stirring bar, a gas inlet tube, and a reflux condenser.

-

The flask is charged with the palladium catalyst (0.05 mmol Pd), the aryl halide (in this case, 2-Iodobenzotrifluoride, 5.0 mmol), and sodium formate (7.5 mmol).

-

The flask is flushed with carbon monoxide gas.

-

DMF (5 mL) is added to the flask via a syringe, and a slow stream of CO is maintained.

-

The reaction mixture is stirred vigorously and heated to 110 °C for 10 hours.

-

After the reaction is complete, the mixture is cooled to room temperature and diluted with 50 mL of diethyl ether.

-

The palladium catalyst is removed by filtration. The catalyst can be washed with distilled water, ethanol, and ether to be reused.

-

The ethereal solution is washed three times with 20 mL of water.

-

The organic layer is dried over anhydrous magnesium sulfate and then concentrated under reduced pressure.

-

The resulting residue is purified by flash column chromatography on silica gel using a hexane-ethyl acetate (10:1) solvent system to yield the final product.[4]

Applications in Research and Development

2-Fluoro-3-(trifluoromethyl)benzaldehyde serves as a key intermediate in the synthesis of more complex molecules. Notably, it has been utilized in the synthesis of mono-carbonyl analogs of curcumin.[1][2][5] The presence of both a fluorine atom and a trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound of particular interest in drug discovery and medicinal chemistry. The trifluoromethyl group, for instance, is known to enhance metabolic stability and binding affinity.

Safety and Handling

2-Fluoro-3-(trifluoromethyl)benzaldehyde is classified as a substance that can cause skin and eye irritation, as well as respiratory irritation.[2] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[2] The compound is a combustible liquid and should be stored in a cool, dry place away from ignition sources.[2]

References

- 1. 2-FLUORO-3-(TRIFLUOROMETHYL)BENZALDEHYDE | 112641-20-0 [m.chemicalbook.com]

- 2. 2-氟-3-(三氟甲基)苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 112641-20-0|2-Fluoro-3-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 4. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. cenmed.com [cenmed.com]

An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS No. 112641-20-0), with a specific focus on its boiling point and related characteristics. This compound is a valuable intermediate in the synthesis of novel organic molecules, particularly in the pharmaceutical and agrochemical sectors.

Quantitative Physicochemical Data

The key physical and chemical properties of 2-Fluoro-3-(trifluoromethyl)benzaldehyde are summarized in the table below for easy reference and comparison. These parameters are critical for designing experimental setups, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Units | Notes |

| Boiling Point | 185 | °C | At atmospheric pressure.[1][2][3] |

| Density | 1.393 | g/mL | At 25 °C.[1] |

| Refractive Index | 1.455 | n20/D | At 20 °C.[1][3] |

| Flash Point | 164 | °F | Approximately 73.3 °C.[1][3] |

| Molecular Formula | C₈H₄F₄O | - | -[1][4] |

| Molecular Weight | 192.11 | g/mol | -[1][4] |

| Form | Liquid | - | At standard temperature and pressure. |

| Purity | ≥95% | % | As commonly supplied. |

Experimental Protocols: Boiling Point Determination

While the provided literature and supplier data specify the boiling point of 2-Fluoro-3-(trifluoromethyl)benzaldehyde, detailed experimental protocols for this specific determination are not published in the search results. However, a standard methodology for determining the boiling point of a liquid organic compound like this involves the following general procedure:

Methodology: Distillation Method

-

Apparatus Setup: A standard simple distillation apparatus is assembled. This includes a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A sample of 2-Fluoro-3-(trifluoromethyl)benzaldehyde is placed into the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle. The temperature is gradually increased.

-

Observation: The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, characterized by a stable temperature reading on the thermometer as the liquid actively boils and the first drops of condensate appear in the condenser.

-

Pressure Correction: The atmospheric pressure is recorded at the time of the experiment. If the measured pressure deviates significantly from standard pressure (760 mmHg), a nomograph or the Clausius-Clapeyron equation is used to correct the observed boiling point to the normal boiling point.

Applications in Synthesis

2-Fluoro-3-(trifluoromethyl)benzaldehyde serves as a key building block in organic synthesis. A notable application is its use in the synthesis of mono-carbonyl curcumin analogs, which are investigated for their potential therapeutic properties.[1][4] The workflow for such a synthesis generally involves a condensation reaction.

Caption: Synthetic pathway using the target compound.

This diagram illustrates the logical flow from starting materials, including 2-Fluoro-3-(trifluoromethyl)benzaldehyde, through a condensation reaction and subsequent purification to yield the final curcumin analog product.

References

Technical Guide: 2-Fluoro-3-(trifluoromethyl)benzaldehyde in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that serves as a critical building block in modern synthetic organic chemistry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group ortho and meta to the aldehyde functionality, respectively, imparts distinct electronic properties and steric influences. These characteristics make it a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth overview of its physical properties, key synthetic applications, and detailed experimental protocols.

Core Properties of 2-Fluoro-3-(trifluoromethyl)benzaldehyde

A comprehensive summary of the key physical and chemical properties of 2-Fluoro-3-(trifluoromethyl)benzaldehyde is presented below. This data is essential for its appropriate handling, storage, and application in experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄F₄O | [1] |

| Molecular Weight | 192.11 g/mol | [1] |

| Density | 1.393 g/mL at 25 °C | [1] |

| Boiling Point | 185 °C | [1] |

| Refractive Index | n20/D 1.455 | |

| Flash Point | 73 °C (163.4 °F) - closed cup | |

| CAS Number | 112641-20-0 | [1] |

| Appearance | Liquid |

Synthetic Applications and Experimental Protocols

The aldehyde functional group in 2-Fluoro-3-(trifluoromethyl)benzaldehyde is a versatile handle for a variety of chemical transformations. It is notably utilized in condensation reactions to form carbon-carbon double bonds, a fundamental transformation in the synthesis of diverse molecular scaffolds. One of the most prominent applications is in the synthesis of curcumin analogs, which are investigated for their potential therapeutic properties.[1][2]

Knoevenagel Condensation for the Synthesis of Curcumin Analogs

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated to form a C=C bond. This reaction is instrumental in synthesizing curcuminoids and their analogs.

Detailed Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes a general procedure for the Knoevenagel condensation of 2-Fluoro-3-(trifluoromethyl)benzaldehyde with malononitrile, a common active methylene compound.

Materials:

-

2-Fluoro-3-(trifluoromethyl)benzaldehyde (1 mmol)

-

Malononitrile (1 mmol)[3]

-

BF₃/nano-γ-Al₂O₃ (0.06 g) as a catalyst[3]

-

Ethanol (3 mL)[3]

-

Magnetic stirrer

-

Round-bottom flask

-

TLC plates

Procedure:

-

In a round-bottom flask, a mixture of 2-Fluoro-3-(trifluoromethyl)benzaldehyde (1 mmol), malononitrile (1 mmol), and BF₃/nano-γ-Al₂O₃ (0.06 g) is prepared.[3]

-

Ethanol (3 mL) is added to the flask, and the mixture is stirred at room temperature.[3]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion of the reaction, an additional 3 mL of ethanol is added to the mixture.[3]

-

The heterogeneous catalyst is removed by filtration.[3]

-

The solvent is evaporated from the filtrate to yield the crude product.[3]

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the Knoevenagel condensation described above.

Caption: General experimental workflow for the Knoevenagel condensation.

Conclusion

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a key synthetic intermediate with well-defined physical properties. Its utility is demonstrated in fundamental organic reactions such as the Knoevenagel condensation, providing access to a wide array of complex molecules, including potential therapeutic agents like curcumin analogs. The provided experimental protocol offers a template for researchers to explore the synthetic potential of this versatile building block.

References

2-Fluoro-3-(trifluoromethyl)benzaldehyde safety data sheet

An In-depth Technical Guide on the Safety of 2-Fluoro-3-(trifluoromethyl)benzaldehyde

This technical guide provides a comprehensive overview of the safety data for 2-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS No. 112641-20-0), intended for researchers, scientists, and professionals in drug development. The information is compiled from publicly available Safety Data Sheets (SDS) and chemical databases.

Chemical Identification and Physical Properties

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde. Its physical and chemical properties are crucial for safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 112641-20-0 | |

| Molecular Formula | C₈H₄F₄O | |

| Molecular Weight | 192.11 g/mol | |

| Appearance | Liquid | |

| Density | 1.393 g/mL at 25 °C | |

| Boiling Point | 185 °C | |

| Flash Point | 73 °C (163.4 °F) - Closed Cup | |

| Refractive Index | n20/D 1.455 |

Hazard Identification and GHS Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation.

| GHS Classification | Details | Source(s) |

| Signal Word | Warning | |

| Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |

| Hazard Classes | Skin Irritation (Category 2)Eye Irritation (Category |

A Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzaldehyde for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-3-(trifluoromethyl)benzaldehyde, a key building block in medicinal chemistry. It details its commercial availability, physicochemical properties, and significant applications in the synthesis of bioactive molecules, particularly mono-carbonyl curcumin analogs with anti-inflammatory and anti-cancer properties. This document also includes representative experimental protocols and a visualization of a key signaling pathway targeted by its derivatives.

Commercial Availability and Physicochemical Properties

2-Fluoro-3-(trifluoromethyl)benzaldehyde is readily available from a variety of chemical suppliers. It is typically offered in purities of 95% or higher. Researchers can procure this reagent from vendors specializing in fine chemicals and pharmaceutical intermediates.

Table 1: Physicochemical Data of 2-Fluoro-3-(trifluoromethyl)benzaldehyde

| Property | Value |

| CAS Number | 112641-20-0 |

| Molecular Formula | C₈H₄F₄O |

| Molecular Weight | 192.11 g/mol |

| Appearance | Liquid |

| Density | 1.393 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.455 |

| Flash Point | 73 °C (163.4 °F) - closed cup[1] |

| Purity | ≥95% |

The Role in Drug Discovery

The unique substitution pattern of 2-Fluoro-3-(trifluoromethyl)benzaldehyde, featuring both a fluorine atom and a trifluoromethyl group, makes it a valuable precursor in the synthesis of novel therapeutic agents. The presence of these fluorine-containing moieties is known to enhance key drug-like properties.

The trifluoromethyl group can increase lipophilicity, which may improve membrane permeability and bioavailability. Furthermore, the strong carbon-fluorine bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, leading to a longer drug half-life. These characteristics are highly desirable in the design of new drug candidates.

A significant application of 2-Fluoro-3-(trifluoromethyl)benzaldehyde is in the synthesis of mono-carbonyl analogs of curcumin.[2][3] Curcumin, a natural product, exhibits anti-inflammatory and anti-cancer activities, but its therapeutic potential is limited by poor stability and bioavailability.[4][5] By replacing the unstable β-diketone moiety of curcumin with a more stable mono-carbonyl linker and introducing substituents like those on 2-Fluoro-3-(trifluoromethyl)benzaldehyde, researchers have developed analogs with enhanced potency and improved pharmacokinetic profiles.[4][5]

Experimental Protocols

Representative Synthesis of a Substituted Benzaldehyde

This protocol is a general representation and may require optimization for the synthesis of 2-Fluoro-3-(trifluoromethyl)benzaldehyde.

Reaction: Hydrolysis of a dihalomethyl precursor.

Materials:

-

o-Trifluoromethyl-dichloromethylbenzene (or similar dihalomethyl precursor)

-

Water

-

Catalyst (e.g., iron trichloride, zinc chloride)

-

Jacketed reaction vessel with overhead stirrer, condenser, and dropping funnel

-

Heating and cooling system

-

Tail gas absorption system

Procedure:

-

Charge the reaction vessel with the starting material (e.g., 1500 kg of a mixture containing o-trifluoromethyl-dichloromethylbenzene) and the catalyst (e.g., 7.5 kg of iron trichloride).

-

Seal the vessel and start the tail gas absorption system.

-

Begin heating the reaction mixture using the jacketed system.

-

Once the temperature reaches 100 °C, begin the dropwise addition of water (e.g., 105 kg).

-

Maintain the reaction temperature between 100-110 °C during the addition of water.

-

After the addition is complete, maintain the reaction mixture at this temperature for 2-3 hours for insulation.

-

Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved (e.g., >95% 2-(Trifluoromethyl)benzaldehyde).

-

Upon completion, the crude product can be purified by vacuum distillation.

Synthesis of a Mono-Carbonyl Curcumin Analog via Aldol Condensation

This protocol describes a general procedure for the Claisen-Schmidt condensation to synthesize mono-carbonyl curcumin analogs.[10] This can be adapted for the reaction of 2-Fluoro-3-(trifluoromethyl)benzaldehyde with a suitable ketone, such as acetone.

Reaction: Base-catalyzed Aldol condensation of 2-Fluoro-3-(trifluoromethyl)benzaldehyde and acetone.

Materials:

-

2-Fluoro-3-(trifluoromethyl)benzaldehyde

-

Acetone

-

Sodium hydroxide solution (e.g., 5 M)

-

Ethanol

-

Reaction tube or flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Water

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a reaction tube, combine 2 equivalents of 2-Fluoro-3-(trifluoromethyl)benzaldehyde with 1 equivalent of acetone.

-

Add a solution of sodium hydroxide in ethanol and water.

-

Cap the tube and shake or stir the mixture at room temperature for 30 minutes. A precipitate should form during this time.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with water to remove any residual sodium hydroxide.

-

Further purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Key Signaling Pathway: NF-κB Inhibition by Curcumin Analogs

Derivatives of 2-Fluoro-3-(trifluoromethyl)benzaldehyde, specifically mono-carbonyl curcumin analogs, have been shown to exert their anti-inflammatory and anti-cancer effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12][13] The NF-κB pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer.[14]

Curcumin and its analogs can interfere with this pathway at multiple points. A key mechanism is the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα.[13] IκBα sequesters the NF-κB dimer (typically p50/p65) in the cytoplasm. When IκBα is not degraded, NF-κB cannot translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes.[3]

Below is a diagram illustrating the general workflow of the NF-κB signaling pathway and the point of inhibition by curcumin analogs.

Caption: NF-κB pathway inhibition by curcumin analogs.

This guide serves as a foundational resource for understanding the significance and application of 2-Fluoro-3-(trifluoromethyl)benzaldehyde in contemporary drug discovery. Its utility as a precursor for potent bioactive molecules, particularly through the synthesis of curcumin analogs, underscores its importance for researchers in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of a Series of Novel Asymmetrical Curcumin Analogs for the Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde - Google Patents [patents.google.com]

- 7. EP0145334A2 - Benzaldehyde derivative and process for its preparation - Google Patents [patents.google.com]

- 8. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]

- 9. US2180772A - Trifluoromethyl benzaldehydes - Google Patents [patents.google.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 2-Fluoro-3-(trifluoromethyl)benzaldehyde in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the aromatic ring, imparts distinct electronic properties that enhance its reactivity and the biological activity of its derivatives. The electron-withdrawing nature of these substituents makes the aldehyde carbonyl highly electrophilic and amenable to a variety of nucleophilic additions and condensation reactions. This document provides detailed application notes and experimental protocols for the use of 2-Fluoro-3-(trifluoromethyl)benzaldehyde in several key organic transformations.

Key Applications

The primary applications of 2-Fluoro-3-(trifluoromethyl)benzaldehyde in organic synthesis include its use as a key building block for:

-

Curcumin Analogs: Synthesis of mono-carbonyl analogs of curcumin with potential anti-inflammatory and anti-cancer properties.[1][2]

-

Alkenes via Wittig Reaction: Formation of carbon-carbon double bonds with phosphorus ylides to generate substituted styrenes.

-

Amines via Reductive Amination: Synthesis of substituted benzylamines, which are common motifs in pharmacologically active compounds.

-

Kinase Inhibitors and Anti-inflammatory Agents: Incorporation into heterocyclic scaffolds to develop targeted therapeutics.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a mono-carbonyl curcumin analog using 2-Fluoro-3-(trifluoromethyl)benzaldehyde, based on general procedures reported in the literature.[1][3]

| Product | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) |

| (2E,5E)-2,5-bis(2-fluoro-3-(trifluoromethyl)benzylidene)cyclopentan-1-one | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | Cyclopentanone | Ethanol | 12 | 75-85 |

Experimental Protocols

Synthesis of a Mono-carbonyl Curcumin Analog

This protocol describes the synthesis of (2E,5E)-2,5-bis(2-fluoro-3-(trifluoromethyl)benzylidene)cyclopentan-1-one via a base-catalyzed aldol condensation.[1][4]

Reaction Scheme:

References

- 1. Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anti-bacterial properties of mono-carbonyl analogues of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective Potential of Synthetic Mono-Carbonyl Curcumin Analogs Assessed by Molecular Docking Studies [mdpi.com]

Application Notes and Protocols: 2-Fluoro-3-(trifluoromethyl)benzaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a key building block in medicinal chemistry, primarily utilized in the synthesis of novel bioactive molecules. The presence of both a fluorine atom and a trifluoromethyl group on the benzaldehyde ring imparts unique electronic properties that can enhance the pharmacological profile of derivative compounds. This document provides detailed application notes and experimental protocols for the use of 2-Fluoro-3-(trifluoromethyl)benzaldehyde in the synthesis of mono-carbonyl curcumin analogs, which have demonstrated significant antibacterial activity.

The incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry. These modifications can improve metabolic stability, enhance binding affinity to biological targets, and increase lipophilicity, which can lead to improved cell membrane permeability and overall bioavailability.[1]

Application: Synthesis of Antibacterial Mono-Carbonyl Curcumin Analogs

A notable application of 2-Fluoro-3-(trifluoromethyl)benzaldehyde is in the synthesis of mono-carbonyl analogs of curcumin.[2][3] Curcumin, a natural product with various biological activities, suffers from poor bioavailability. Mono-carbonyl analogs, where the central β-diketone moiety is replaced, have been shown to possess improved stability and potent biological activities, including antibacterial effects.[4]

The synthesis involves a Claisen-Schmidt condensation reaction between 2-Fluoro-3-(trifluoromethyl)benzaldehyde, a substituted ketone (such as cyclohexanone), and another benzaldehyde derivative. This creates an asymmetric mono-carbonyl curcumin analog.

Experimental Workflow: Synthesis of Asymmetric Mono-Carbonyl Curcumin Analogs

Caption: General workflow for the synthesis of asymmetric mono-carbonyl curcumin analogs.

Experimental Protocols

Protocol 1: Synthesis of (2E,6E)-2-(2-Fluoro-3-(trifluoromethyl)benzylidene)-6-(substituted benzylidene)cyclohexanone

This protocol is adapted from the general procedure for the synthesis of mono-carbonyl curcumin analogs.

Materials:

-

2-Fluoro-3-(trifluoromethyl)benzaldehyde

-

Substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde)

-

Cyclohexanone

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Deionized water

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve cyclohexanone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add a solution of NaOH or KOH (2 equivalents) in ethanol dropwise while stirring at room temperature.

-

After stirring for a predetermined time (typically 1-2 hours), add 2-Fluoro-3-(trifluoromethyl)benzaldehyde (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford the pure mono-carbonyl curcumin analog.

-

Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes the antibacterial activity (Minimum Inhibitory Concentration, MIC) of a representative mono-carbonyl curcumin analog synthesized using 2-Fluoro-3-(trifluoromethyl)benzaldehyde against various bacterial strains. Data is based on the findings reported by Liang et al. (2008).

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| A12 | Staphylococcus aureus (ATCC 25923) | 8 |

| Bacillus subtilis (ATCC 6633) | 4 | |

| Enterococcus faecalis (ATCC 29212) | 16 | |

| Escherichia coli (ATCC 25922) | 32 | |

| Pseudomonas aeruginosa (ATCC 27853) | 64 | |

| Enterobacter cloacae (Ampicillin-resistant) | 16 | |

| Klebsiella pneumoniae | 32 |

Note: Compound A12 corresponds to a mono-carbonyl curcumin analog synthesized with 2-Fluoro-3-(trifluoromethyl)benzaldehyde.

Signaling Pathways

Mono-carbonyl analogs of curcumin have been shown to exert their biological effects through the modulation of various signaling pathways. While the specific pathways targeted by the 2-fluoro-3-(trifluoromethyl)benzylidene derivative are not explicitly detailed in the available literature, curcumin and its other analogs are known to interact with the following key pathways, suggesting potential mechanisms of action for these derivatives as well.

Potential Signaling Pathways Modulated by Mono-Carbonyl Curcumin Analogs

Caption: Potential signaling pathways modulated by mono-carbonyl curcumin analogs.

Curcumin and its analogs have been reported to inhibit the NF-κB (Nuclear Factor kappa B) signaling pathway, which is a key regulator of inflammation.[1] They have also been shown to target the STAT3 (Signal Transducer and Activator of Transcription 3) pathway, which is often dysregulated in cancer.[5] Furthermore, modulation of the MAPK (Mitogen-Activated Protein Kinase) and Akt signaling pathways by curcumin analogs has been observed, impacting cell proliferation and survival.[6] The antibacterial activity is a direct effect on bacterial cells, though the precise molecular targets are still under investigation.

Conclusion

2-Fluoro-3-(trifluoromethyl)benzaldehyde serves as a valuable synthon for the development of medicinally relevant compounds. Its application in the synthesis of mono-carbonyl curcumin analogs has yielded potent antibacterial agents. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of novel derivatives based on this versatile building block. Further investigation into the specific mechanisms of action and signaling pathways affected by these fluorinated analogs is warranted to fully elucidate their therapeutic potential.

References

- 1. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mono-Carbonyl Curcumin Analogs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Reactions Involving 2-Fluoro-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and data for several key chemical reactions involving 2-Fluoro-3-(trifluoromethyl)benzaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and trifluoromethyl substituents. The protocols outlined below are intended to serve as a practical guide for the synthesis of novel compounds with potential applications in drug discovery and development.

Claisen-Schmidt Condensation: Synthesis of Mono-Carbonyl Curcumin Analogs

The Claisen-Schmidt condensation is a reliable method for the formation of α,β-unsaturated ketones. This reaction is particularly useful for the synthesis of mono-carbonyl curcumin analogs, which are known to possess a range of biological activities, including anti-inflammatory and anticancer properties. The reaction involves the condensation of an aldehyde with a ketone in the presence of a base.

Experimental Protocol: Synthesis of 2,6-bis((E)-2-fluoro-3-(trifluoromethyl)benzylidene)cyclohexan-1-one

This protocol is adapted from the procedure described by Liang et al. for the synthesis of mono-carbonyl curcumin analogs.[1]

Materials:

-

2-Fluoro-3-(trifluoromethyl)benzaldehyde

-

Cyclohexanone

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH), 20% (w/v) aqueous solution

-

Round-bottomed flask (25 mL)

-

Condenser

-

Magnetic stirrer

Procedure:

-

To a 25 mL round-bottomed flask equipped with a condenser and magnetic stirrer, add cyclohexanone (0.736 g, 7.5 mmol) and 2-Fluoro-3-(trifluoromethyl)benzaldehyde (2.612 g, 15 mmol).

-

Add methanol (10 mL) to the flask and stir the solution at room temperature for 5 minutes.

-

Add the 20% (w/v) aqueous sodium hydroxide solution (1.5 mL) dropwise over a 5-minute period.

-

Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product can be isolated by filtration and purified by recrystallization.

Quantitative Data

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 2-(Trifluoromethyl)benzaldehyde | Cyclohexanone | (2E,6E)-2,6-Bis[(2-trifluoromethyl)-benzylidene]cyclohexanone | 62% | [2] |

Note: The yield is reported for a similar reaction with 2-(trifluoromethyl)benzaldehyde and is expected to be comparable for 2-Fluoro-3-(trifluoromethyl)benzaldehyde.

Reaction Scheme: Claisen-Schmidt Condensation

References

Application Notes and Protocols for 2-Fluoro-3-(trifluoromethyl)benzaldehyde in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a versatile and valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifluoromethyl and fluorine substitution pattern on the aromatic ring imparts distinct electronic properties and steric influences, making it a key intermediate in the synthesis of a variety of complex molecules. The presence of the trifluoromethyl group can enhance the metabolic stability, bioavailability, and binding affinity of target molecules, while the fluorine atom can modulate acidity and lipophilicity.[1]

These application notes provide detailed protocols and data for the use of 2-Fluoro-3-(trifluoromethyl)benzaldehyde in the synthesis of mono-carbonyl curcumin analogs, which are of significant interest due to their potential as anti-inflammatory and anticancer agents.

Application: Synthesis of Mono-Carbonyl Curcumin Analogs

Mono-carbonyl analogs of curcumin are synthesized to improve the stability and pharmacokinetic properties of curcumin, a natural product with a wide range of biological activities. The Claisen-Schmidt condensation is a classical and effective method for the synthesis of these analogs, involving the reaction of an aromatic aldehyde with a ketone in the presence of a base.

General Reaction Scheme:

Caption: General scheme for the Claisen-Schmidt condensation.

Experimental Protocols

Synthesis of (2E,6E)-2,6-bis(2-fluoro-3-(trifluoromethyl)benzylidene)cyclohexan-1-one